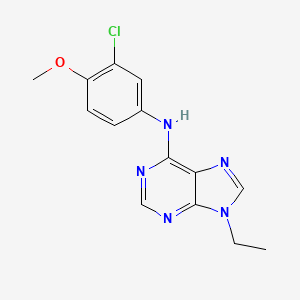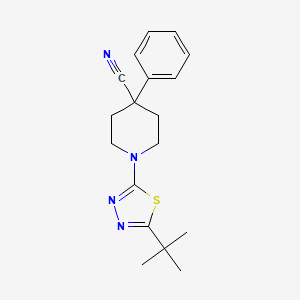![molecular formula C19H20BrN7O B15118237 3-Bromo-5-(5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine](/img/structure/B15118237.png)
3-Bromo-5-(5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-(5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine is a complex heterocyclic compound It features a unique structure that combines multiple rings, including a triazolo-pyridazine and a pyrrolo-pyrrole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine typically involves multi-step reactions. The process begins with the preparation of the triazolo-pyridazine core, followed by the introduction of the pyrrolo-pyrrole moiety. Key steps include:
Formation of the Triazolo-Pyridazine Core: This involves the cyclization of appropriate precursors under reflux conditions in the presence of a base such as triethylamine.
Introduction of the Pyrrolo-Pyrrole Moiety: This step involves the reaction of the triazolo-pyridazine intermediate with a suitable pyrrole derivative under controlled conditions.
Bromination: The final step involves the bromination of the compound using a brominating agent like N-bromosuccinimide (NBS) in an organic solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
3-Bromo-5-(5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrole and triazolo-pyridazine moieties.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
科学的研究の応用
3-Bromo-5-(5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structure and biological activity.
Biological Research: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Industrial Applications:
作用機序
The mechanism of action of 3-Bromo-5-(5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine involves its interaction with specific molecular targets. The triazolo-pyridazine and pyrrolo-pyrrole moieties allow the compound to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biological pathways, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
1,2,4-Triazolo[3,4-b]pyridazines: These compounds share the triazolo-pyridazine core and have similar biological activities.
Pyrrolo[3,4-c]pyrroles: These compounds share the pyrrolo-pyrrole moiety and are studied for their medicinal properties.
Uniqueness
3-Bromo-5-(5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine is unique due to the combination of its structural features, which confer distinct biological activities and potential therapeutic applications.
特性
分子式 |
C19H20BrN7O |
|---|---|
分子量 |
442.3 g/mol |
IUPAC名 |
(5-bromopyridin-3-yl)-[2-(3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
InChI |
InChI=1S/C19H20BrN7O/c1-2-16-22-23-17-3-4-18(24-27(16)17)25-8-13-10-26(11-14(13)9-25)19(28)12-5-15(20)7-21-6-12/h3-7,13-14H,2,8-11H2,1H3 |
InChIキー |
DTRGSEYIHCLUJU-UHFFFAOYSA-N |
正規SMILES |
CCC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)C5=CC(=CN=C5)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B15118159.png)
![4-[(1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-6-ethyl-5-fluoropyrimidine](/img/structure/B15118171.png)
![4-(5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-imidazole](/img/structure/B15118173.png)
![N-[2-methoxy-4-(methylsulfanyl)butyl]naphthalene-1-carboxamide](/img/structure/B15118180.png)
![2-(cyclopentylsulfanyl)-N-[2-methyl-2-(thiophen-3-yl)propyl]acetamide](/img/structure/B15118182.png)
![2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-N-(propan-2-yl)propanamide](/img/structure/B15118190.png)
![N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B15118210.png)


![1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-4-phenylpiperidine-4-carbonitrile](/img/structure/B15118220.png)
![3-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B15118227.png)

![4-Phenyl-1-[6-(trifluoromethyl)pyridin-2-yl]piperidine-4-carbonitrile](/img/structure/B15118238.png)
![2-{1-[6-(Propan-2-yloxy)pyridine-3-carbonyl]piperidin-4-yl}-1,8-naphthyridine](/img/structure/B15118241.png)
